2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions like acylation, cyclization, and nucleophilic substitution. For instance, Salian et al. (2017) describe the synthesis of a complex acetamide involving the reaction of a carbothioamide with N-(4-nitrophenyl)maleimide, showcasing the type of reactions that might be involved in synthesizing the target compound (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
Structural analysis of compounds with similar complexity often employs techniques like NMR, IR, LCMS, and X-ray crystallography to elucidate their molecular configuration. For example, studies by Narayana et al. (2016) on similar compounds provide detailed insights into molecular conformations and intermolecular interactions, which could be extrapolated to understand the molecular structure of our target compound (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions of such acetamides usually involve transformations under various conditions, leading to the formation of new bonds or functional groups. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, affecting the compound's behavior in synthetic pathways. For instance, Farouk et al. (2021) discuss the chemical behavior of a pyrimidine derivative towards primary amines, showcasing typical reactions that could be relevant (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the compound's molecular structure and functional groups. Studies like those by Kumarasinghe et al. (2009) on pyrazol-propionic acid derivatives offer a glimpse into how structural differences affect physical properties, potentially applicable to the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Scientific Research Applications
Anticancer Applications
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide and its analogs have shown potential in the development of anticancer drugs. Sugita et al. (2017) highlighted the importance of synthesizing compounds that possess high tumor specificity while exhibiting reduced toxicity to normal cells, such as keratinocytes. Their research identified compounds with promising tumor-specific properties and minimal keratinocyte toxicity, suggesting a pathway towards new anticancer drugs with lesser side effects Sugita et al. (2017).
Synthetic Pathways and Catalysis
The pyranopyrimidine core, which is structurally similar to the compound , has significant relevance in the medicinal and pharmaceutical industries. Parmar et al. (2023) discussed the synthesis of pyranopyrimidine scaffolds and their isomers, focusing on the use of diversified hybrid catalysts for developing lead molecules. The review highlights the importance of these scaffolds and their synthetic pathways, offering insights into the broad applicability of these structures in pharmaceutical development Parmar et al. (2023).
Optoelectronic Material Applications
The incorporation of pyrimidine and related structures into π-extended conjugated systems has shown significant promise for the creation of novel optoelectronic materials. Lipunova et al. (2018) discussed the applications of quinazolines and pyrimidines, highlighting their role in electronic devices, luminescent elements, and other optoelectronic components. This research indicates the potential of such compounds in advancing technology in the field of optoelectronics Lipunova et al. (2018).
Mechanism of Action
properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-2-30-17-6-4-3-5-16(17)24-18(28)12-31-21-25-19-15(20(29)26-21)11-23-27(19)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGBHMUQRPACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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